molecular formula C14H24N2O2 B3725576 2-({[3-(Dimethylamino)propyl]amino}methylidene)-5,5-dimethylcyclohexane-1,3-dione

2-({[3-(Dimethylamino)propyl]amino}methylidene)-5,5-dimethylcyclohexane-1,3-dione

Cat. No.: B3725576
M. Wt: 252.35 g/mol
InChI Key: PQHBPBPANBNWFD-UHFFFAOYSA-N
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Description

2-({[3-(Dimethylamino)propyl]amino}methylidene)-5,5-dimethylcyclohexane-1,3-dione is a complex organic compound with a unique structure that includes both dimethylamino and cyclohexane components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[3-(Dimethylamino)propyl]amino}methylidene)-5,5-dimethylcyclohexane-1,3-dione typically involves a multi-step process. One common method includes the reaction between dimethylamine and acrylonitrile to produce dimethylaminopropionitrile, followed by hydrogenation to yield the desired compound . The reaction conditions often require controlled temperatures and pressures to ensure the proper formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under specific conditions to maximize yield and purity. The process may include steps such as distillation and purification to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-({[3-(Dimethylamino)propyl]amino}methylidene)-5,5-dimethylcyclohexane-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-({[3-(Dimethylamino)propyl]amino}methylidene)-5,5-dimethylcyclohexane-1,3-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-({[3-(Dimethylamino)propyl]amino}methylidene)-5,5-dimethylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to changes in the structure and function of proteins, nucleic acids, and other cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({[3-(Dimethylamino)propyl]amino}methylidene)-5,5-dimethylcyclohexane-1,3-dione is unique due to its specific structure, which combines the properties of dimethylamino and cyclohexane components. This unique structure allows it to participate in a variety of chemical reactions and makes it valuable in multiple scientific and industrial applications.

Properties

IUPAC Name

2-[3-(dimethylamino)propyliminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O2/c1-14(2)8-12(17)11(13(18)9-14)10-15-6-5-7-16(3)4/h10,17H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQHBPBPANBNWFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)C=NCCCN(C)C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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